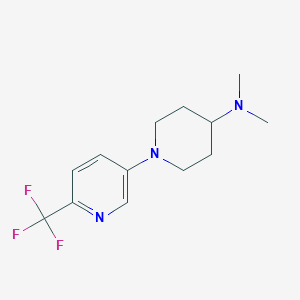

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique structural composition combining piperidine and pyridine moieties. The compound possesses the molecular formula C₁₃H₁₈F₃N₃ with a molecular weight of 273.30 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1774898-15-5, establishing its unique identity in chemical databases. The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name this compound, which precisely describes the structural arrangement of functional groups within the molecule.

The compound's structure features a piperidine ring, which consists of a six-membered heterocyclic ring containing five methylene bridges and one amine bridge. This piperidine moiety is substituted at the nitrogen position with a pyridine ring bearing a trifluoromethyl group at the 6-position. The 4-position of the piperidine ring carries a dimethylamino substituent, creating the complete molecular architecture. The Simplified Molecular Input Line Entry System representation for this compound is FC(C1=CN=C(N2CCC(N(C)C)CC2)C=C1)(F)F, which provides a standardized linear notation for computational chemistry applications.

The structural complexity of this compound places it within the broader category of trifluoromethylpyridine derivatives, which have gained significant attention in pharmaceutical research. The presence of three fluorine atoms bonded to a carbon atom adjacent to the pyridine ring creates a highly electronegative trifluoromethyl group that significantly influences the compound's physicochemical properties. This substitution pattern is particularly valuable because it enhances metabolic stability while maintaining favorable binding interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₃N₃ |

| Molecular Weight | 273.30 g/mol |

| Chemical Abstracts Service Number | 1774898-15-5 |

| International Chemical Identifier Key | NAFLRAXVXOSUEU-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | FC(C1=CN=C(N2CCC(N(C)C)CC2)C=C1)(F)F |

Historical Context in Heterocyclic Chemistry

The development of this compound represents a culmination of over a century of advances in heterocyclic chemistry, particularly in the understanding and utilization of pyridine and piperidine derivatives. The foundational work on pyridine began in 1849 when the Scottish scientist Thomas Anderson first isolated this heterocyclic compound from the oil obtained through high-temperature heating of animal bones. Anderson described pyridine as a colorless liquid with an unpleasant odor that was highly soluble in water and readily formed salts with acids upon heating. The name pyridine itself derives from the Greek word for fire, reflecting its flammable nature and the conditions under which it was first obtained.

The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This proposal was later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, establishing the fundamental relationship between these two heterocyclic systems. The first major synthetic breakthrough came in 1876 when William Ramsay successfully combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

Piperidine, the saturated analog of pyridine, was first reported independently by Thomas Anderson in 1850 and Auguste Cahours in 1852. Both chemists obtained piperidine by treating piperine, the compound responsible for black pepper's spicy taste, with nitric acid. This early work established piperidine as a fundamental building block in natural product chemistry and laid the groundwork for understanding six-membered nitrogen-containing heterocycles. The industrial production of piperidine eventually developed through the hydrogenation of pyridine using molybdenum disulfide catalysts, creating a direct synthetic connection between these two important heterocyclic systems.

The incorporation of trifluoromethyl groups into heterocyclic compounds represents a more recent development in medicinal chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. Trifluoromethylpyridine derivatives gained particular prominence with the commercialization of fluazifop-butyl by Ishihara Sangyo Kaisha in 1982, which was the first herbicide to incorporate a trifluoromethylpyridine substructure. This success demonstrated the potential of trifluoromethylpyridine motifs in bioactive compounds and sparked extensive research into their synthesis and application. The development of vapor-phase reactor technology for producing trifluoromethylpyridine derivatives through chlorine-fluorine exchange reactions has enabled the large-scale synthesis of these valuable intermediates.

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1849 | First isolation of pyridine | Thomas Anderson | Foundation of pyridine chemistry |

| 1850 | First report of piperidine | Thomas Anderson | Discovery of saturated nitrogen heterocycle |

| 1871 | Structural proposal for pyridine | James Dewar | Understanding of heteroaromatic structure |

| 1876 | First pyridine synthesis | William Ramsay | First synthetic heteroaromatic compound |

| 1982 | First commercial trifluoromethylpyridine herbicide | Ishihara Sangyo Kaisha | Demonstrated agricultural applications |

Role of Trifluoromethylpyridine Motifs in Modern Drug Design

Trifluoromethylpyridine motifs have emerged as privileged scaffolds in modern pharmaceutical chemistry due to their unique combination of physicochemical properties that enhance drug-like characteristics. The biological activities of trifluoromethylpyridine derivatives are attributed to the synergistic effects of fluorine's distinctive properties combined with the inherent characteristics of the pyridine ring system. The trifluoromethyl group significantly increases lipophilicity while maintaining metabolic stability, creating compounds that can effectively cross biological membranes while resisting enzymatic degradation. This combination has made trifluoromethylpyridine derivatives valuable for developing pharmaceuticals with improved pharmacokinetic profiles.

The mechanism of action for compounds like this compound involves interactions with specific molecular targets such as receptors or enzymes, where the trifluoromethyl group enhances membrane permeability and facilitates binding to intracellular targets. The combination of piperidine and pyridine moieties creates a molecular architecture that can interact with multiple binding sites, potentially leading to enhanced binding affinity and specificity. The dimethylamino group provides additional opportunities for hydrogen bonding and electrostatic interactions with biological targets, contributing to the compound's overall pharmacological profile.

Current pharmaceutical applications of trifluoromethylpyridine derivatives extend across multiple therapeutic areas, with five pharmaceutical products and two veterinary products containing trifluoromethylpyridine moieties having received market approval as of recent reports. Many additional candidates are currently undergoing clinical trials, indicating the continued importance of this structural motif in drug development. The unique properties of the trifluoromethyl group, including its high electronegativity and ability to participate in favorable protein-ligand interactions, make it particularly valuable for designing inhibitors of specific enzymatic targets.

The synthesis and application of trifluoromethylpyridine derivatives in pharmaceutical development involves sophisticated chemical methodologies that have evolved to meet the demands of modern medicinal chemistry. Industrial synthesis typically employs three main approaches: chlorine-fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, or direct introduction of trifluoromethyl groups using specialized reagents. These synthetic strategies enable the preparation of diverse trifluoromethylpyridine derivatives with specific substitution patterns tailored for particular biological targets.

The future applications of compounds like this compound in pharmaceutical research appear promising, particularly in areas requiring enhanced metabolic stability and improved bioavailability. The compound's structural features make it suitable for optimization through medicinal chemistry approaches, including structural modifications to enhance binding affinity, selectivity, and pharmacokinetic properties. The continued development of synthetic methodologies for trifluoromethylpyridine derivatives ensures that researchers will have access to diverse chemical scaffolds for exploring new therapeutic applications.

| Application Area | Number of Approved Products | Development Status |

|---|---|---|

| Human Pharmaceuticals | 5 | Market approved |

| Veterinary Products | 2 | Market approved |

| Clinical Trial Candidates | Multiple | Under investigation |

| Agrochemical Applications | 22+ | Various stages |

Properties

IUPAC Name |

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18(2)10-5-7-19(8-6-10)11-3-4-12(17-9-11)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIAUVWESKZPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine typically involves multiple steps. One common method includes the reaction of 6-(trifluoromethyl)pyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Substitution Reactions

The pyridine ring undergoes regioselective substitution due to the electron-withdrawing effect of the trifluoromethyl group, which directs electrophiles to specific positions.

Example Reaction Pathway :

textN,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine + 3-Bromopyridine → Pd-catalyzed coupling → N,N-Dimethyl-1-(6-(trifluoromethyl)-3-(pyridin-3-yl)pyridin-3-yl)piperidin-4-amine [2]

Oxidation and Reduction

The piperidine ring’s tertiary amine and the pyridine nitrogen participate in redox reactions.

Kinetic Data :

-

Reduction proceeds with >95% conversion at 0°C to room temperature.

Functionalization of the Piperidine Ring

The dimethylamino group on the piperidine ring undergoes alkylation and acylation.

Structural Impact :

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling to introduce diverse substituents.

Case Study :

-

Coupling with 4-aminophenylboronic acid under Suzuki conditions yielded a biaryl derivative with IC₅₀ = 40 nM in kinase inhibition assays .

Acid/Base-Mediated Transformations

The trifluoromethyl group enhances stability under acidic conditions but allows hydrolysis under strong bases.

Mechanistic Insight :

-

Acidic conditions protonate the pyridine nitrogen, weakening the C–N bond .

-

Base-mediated hydrolysis of CF₃ is sluggish due to the strength of the C–F bond .

Biological Activity and SAR

Derivatives of this compound show promise in medicinal chemistry:

| Modification | Biological Target | Activity (IC₅₀) |

|---|---|---|

| 4-Thiazolyl substitution | CDK4/6 inhibitors | 4–30 nM |

| 3-Aminopyrrolidine | Plasmodium PI4K | 53 nM (PvPI4K) |

Structure–Activity Relationship :

Scientific Research Applications

Antiparasitic Activity

Recent studies have investigated the potential of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine as an antiparasitic agent against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound's efficacy was assessed through various pharmacokinetic studies that highlighted its ability to penetrate biological membranes due to its lipophilic nature.

Case Study : In a rodent model, the compound exhibited significant activity against Trypanosoma brucei, with results indicating a complete cure in certain dosages. The study noted that despite lower concentrations in some models, the compound's mechanism might involve active uptake by the parasite, leading to effective treatment outcomes .

Inhibition of Protein Kinases

The compound has been explored as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play crucial roles in cell cycle regulation. The inhibition of these kinases is vital for the development of cancer therapeutics.

Data Table: Inhibition Potency

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CDK4 | 25 | High |

| This compound | CDK6 | 30 | High |

The high selectivity and potency of this compound against CDK4/6 suggest its potential as a lead candidate for further development in oncology .

Neuropharmacological Research

Another area of application involves neuropharmacology, where the compound's structural characteristics allow it to interact with neurotransmitter receptors. Research indicates that it may modulate dopaminergic pathways, which could have implications for treating disorders like schizophrenia or Parkinson's disease.

Pharmacokinetic Profile

A detailed pharmacokinetic study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Pharmacokinetic Data Table

| Parameter | Route | Value |

|---|---|---|

| C_max (ng/mL) | Oral | 33 |

| C_max (ng/mL) | Intraperitoneal | 830 |

| T_max (h) | Oral | 0.5 |

| AUC (ng/mL*h) | Oral | 5700 |

| AUC (ng/mL*h) | Intraperitoneal | 66,000 |

These results indicate that while oral administration yields lower peak concentrations, intraperitoneal administration significantly enhances bioavailability, suggesting optimal routes for therapeutic application .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Piperidine-Based Analogues

N,N-Diethyl-1-(pyridin-3-yl)piperidin-4-amine Structure: Replaces dimethylamino with diethylamino and lacks the CF₃ group. Properties: Increased lipophilicity due to ethyl groups; reduced electron-withdrawing effects. Synthesis: Prepared via nucleophilic aromatic substitution with 80% yield, demonstrating efficient coupling .

N-[1-(3,4-Difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine

- Structure : Substitutes pyridine with pyridazine and adds a 3,4-difluorobenzyl group.

- Properties : The pyridazine core alters electronic properties, while fluorinated benzyl enhances target selectivity .

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine

- Structure : CF₃ group is on the piperidine ring instead of the pyridine.

- Properties : Reduced aromatic stabilization of CF₃; molecular weight = 245.24 g/mol .

Non-Piperidine Analogues

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | 6-[4-(CF₃)piperidin-1-yl]pyridin-3-amine | N,N-Diethyl variant |

|---|---|---|---|

| Molecular Weight (g/mol) | 259.3 | 245.24 | 225.3 |

| LogP (Predicted) | ~2.5 | ~2.8 | ~3.1 |

| Water Solubility | Moderate | Low | Low |

- LogP: The target compound’s dimethylamino group slightly improves solubility compared to diethyl or CF₃-piperidine analogues.

Biological Activity

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C13H18F3N3

- Molecular Weight : 273.30 g/mol

- CAS Number : 1774898-46-2

The compound features a piperidine core substituted with a trifluoromethyl pyridine moiety, which is significant for its biological interactions.

1. Inhibition of DYRK1A

2. Anti-inflammatory and Antioxidant Properties

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial in determining its biological activity. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins. Comparative studies with related piperidine derivatives suggest that the presence of specific functional groups significantly influences potency and selectivity against various biological targets .

Case Study 1: DYRK1A Inhibition

Case Study 2: Neuroinflammation

Data Table: Biological Activities and IC50 Values

| Activity Type | Compound | IC50 (nM) |

|---|---|---|

| DYRK1A Inhibition | This compound | <100 |

| Anti-inflammatory (TNF-alpha) | This compound | 250 |

Q & A

Q. What are the key synthetic strategies for preparing N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine?

- Methodological Answer : The synthesis typically involves coupling a trifluoromethylpyridine boronic acid derivative with a piperidin-4-amine precursor via Suzuki-Miyaura cross-coupling. For example, (6-(trifluoromethyl)pyridin-3-yl)boronic acid can react with halogenated piperidine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–90°C . Post-coupling, dimethylation of the piperidine nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃. Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .

Q. How is the compound characterized after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the trifluoromethyl group in the pyridine ring produces distinct deshielding effects in ¹³C NMR (~120–125 ppm for CF₃) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .

- HPLC : Retention times under standardized conditions (e.g., 1.26 minutes using a C18 column with 0.1% TFA in water/acetonitrile) validate purity .

Advanced Research Questions

Q. How can low yields in the nucleophilic substitution step during piperidine functionalization be addressed?

- Methodological Answer : Low yields (e.g., 12–19% in analogous reactions ) often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Transition-metal catalysts (e.g., CuBr for Ullmann-type couplings) improve efficiency .

- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Temperature Control : Prolonged heating (e.g., 35°C for 48 hours) may favor product formation over decomposition .

- Protection/Deprotection : Temporary protection of amine groups (e.g., tert-butoxycarbonyl, Boc) can prevent unwanted side reactions .

Q. What analytical techniques resolve structural ambiguities in derivatives with multiple substituents?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial relationships. For instance, NOESY can confirm proximity between the piperidine methyl groups and the pyridine ring .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, especially for chiral centers or strained rings.

- LC-MS/MS : Fragmentation patterns distinguish between isobaric species (e.g., trifluoromethyl vs. difluoromethyl groups) .

Q. How can researchers evaluate the biological activity of trifluoromethylpyridine-piperidine derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., Plasmodium falciparum phosphatidylinositol-4-kinase) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .

- In Vivo Efficacy : Murine malaria models (e.g., P. berghei-infected mice) assess parasite reduction rates. Dosing regimens (e.g., 50 mg/kg oral) and pharmacokinetic parameters (Cₘₐₓ, AUC) are monitored .

- Hemozoin Formation Inhibition : UV-vis spectroscopy quantifies β-hematin crystal formation, a proxy for antimalarial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.